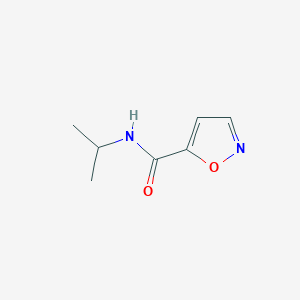

![molecular formula C14H18ClN3O2S B6496716 1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1215343-69-3](/img/structure/B6496716.png)

1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit various biological activities such as antibacterial and antifungal agents . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Mécanisme D'action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These compounds are used as antipsychotic drug substances .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antibacterial activity . One of the synthesized compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, implying that they may affect multiple biochemical pathways .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antibacterial activity .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their chemical structure and the presence of other compounds .

Avantages Et Limitations Des Expériences En Laboratoire

1-Methoxy-PIPE-HCl has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively stable compound, and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations is that it is not water soluble, and thus must be dissolved in an appropriate solvent before use. In addition, 1-Methoxy-PIPE-HCl has a relatively short half-life, and thus must be used quickly after synthesis.

Orientations Futures

1-Methoxy-PIPE-HCl has a wide range of potential future applications. It could be used to study the effects of various drugs on the central nervous system, as well as to study the effects of various neurotransmitters on the body. In addition, it could be used to study the effects of endocannabinoid signaling on various physiological processes, such as inflammation, pain, and appetite. Finally, it could be used to study the effects of cytochrome P450 enzymes on the metabolism of various drugs and other compounds.

Méthodes De Synthèse

1-Methoxy-PIPE-HCl is synthesized through a two-step reaction. The first step involves the reaction of 5-methoxy-1,3-benzothiazol-2-ylamine and piperazine in the presence of a base, such as potassium carbonate, to form the corresponding imine. This imine is then treated with hydrochloric acid to yield 1-Methoxy-PIPE-HCl as the final product. The reaction is shown below:

5-Methoxy-1,3-benzothiazol-2-ylamine + Piperazine → Imine

Imine + HCl → 1-Methoxy-PIPE-HCl

Applications De Recherche Scientifique

1-Methoxy-PIPE-HCl has a wide range of applications in scientific research, including but not limited to its use as an inhibitor of cytochrome P450 enzymes, a modulator of G-protein coupled receptors, and a potentiator of endocannabinoid signaling. It has also been used to study the effects of endocannabinoid signaling on various physiological processes, such as inflammation, pain, and appetite. In addition, 1-Methoxy-PIPE-HCl has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various neurotransmitters on the body.

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c1-10(18)16-5-7-17(8-6-16)14-15-12-9-11(19-2)3-4-13(12)20-14;/h3-4,9H,5-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKSSZJWFHMURE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)

![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)

![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)

![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)

![2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine](/img/structure/B6496668.png)

![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)

![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)

![1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6496690.png)

![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)

![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)